molecular formula C18H16N2O3S B2518519 N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-(p-tolylthio)acetamide CAS No. 895455-86-4

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-(p-tolylthio)acetamide

Número de catálogo B2518519
Número CAS: 895455-86-4
Peso molecular: 340.4
Clave InChI: MQKSESPNCAADPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of N-substituted acetamides has been explored in various studies. In one such study, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized, with variations at the carbon adjacent to the amide nitrogen (C1). The synthesis involved exploring different N-acyl, N-alkyl, and amino functions, with the optimal compound being 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide. This compound demonstrated potent opioid kappa agonist activity and significant analgesic effects in a mouse model . Another study focused on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, using amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate. This method yielded a 50% total yield for the synthesized compounds, and the structures were confirmed using IR, H NMR, and elementary analysis .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is crucial for their biological activity. In the case of the kappa-opioid agonists, the presence of a pyrrolidinyl group and the specific substituents at C1 were key factors in determining their potency and selectivity. The optimal structure found in the study included a 3,4-dichlorophenyl group and a chiral center at the carbon adjacent to the amide nitrogen, which significantly influenced the activity of the compound . For the oxazolidin-5-yl)methyl)acetamides, the oxazolidin ring and the substituents at the 3-position were important for the desired chemical properties, as confirmed by spectroscopic analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides include amination, cyclization, and reactions with various carbamates. The study on kappa-opioid agonists utilized chiral amino acids to introduce different alkyl and aryl substituents, which were crucial for the biological activity of the compounds . The synthesis of oxazolidin-5-yl)methyl)acetamides involved the reaction of glycidylacetamide with N-substituted ethyl carbamate in the presence of a catalyst, demonstrating a mild and effective approach to obtaining the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structures. The presence of specific functional groups and substituents can affect properties such as solubility, melting point, and reactivity. The kappa-opioid agonists described in the study exhibited potent analgesic effects, indicating their ability to interact with biological targets effectively . The oxazolidin-5-yl)methyl)acetamides synthesized in the other study were characterized by IR and NMR spectroscopy, which provided insights into their structural and chemical properties .

Aplicaciones Científicas De Investigación

Anticonvulsant and Antidepressant Effects

A study by Xing-Hua Zhen et al. (2015) synthesized a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, evaluating their anticonvulsive and antidepressant activities. The compounds demonstrated protective effects against pentylenetetrazole (PTZ)-induced seizures and showed potent antidepressant-like activity in the forced swimming test (FST) model. Compound 4l exhibited the most potent antidepressant-like activity, significantly reducing immobility time compared to the control, similar to the reference drug fluoxetine (Xing-Hua Zhen et al., 2015).

Anti-Inflammatory Agents

Another study by A. P. Nikalje et al. (2015) focused on synthesizing novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. These compounds were evaluated for anti-inflammatory activity using in vitro and in vivo models. The study found that all compounds showed promising anti-inflammatory activity, with docking studies indicating binding affinity towards human serum albumin (HSA) (A. P. Nikalje et al., 2015).

Antitumor Activity

The antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-(p-tolylthio)acetamide, was evaluated by Ibrahim A. Al-Suwaidan et al. (2016). The study demonstrated that some derivatives exhibited significant broad-spectrum antitumor activity, showing higher potency compared to the positive control 5-FU. The compounds were particularly active against CNS, renal, and breast cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Propiedades

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16(21)19-12-5-8-14-15(9-12)18(23)20(2)17(14)22/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSESPNCAADPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322421
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide

CAS RN

895455-86-4
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.